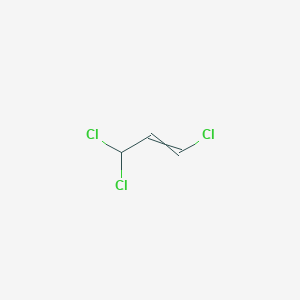

1,3,3-三氯丙烯

描述

1,3,3-Trichloropropene is a synthetic chemical compound. However, there seems to be some confusion in the literature, as most of the information available refers to 1,2,3-Trichloropropane123. It’s important to note that these are different compounds and may have different properties and uses.

Synthesis Analysis

The synthesis of 1,3,3-Trichloropropene is not well-documented in the literature. However, for related compounds like 1,2,3-Trichloropropane, the characteristic pathway for degradation in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination4.Molecular Structure Analysis

The molecular structure of 1,3,3-Trichloropropene is not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane have a molecular formula of C3H5Cl32567.Chemical Reactions Analysis

The chemical reactions involving 1,3,3-Trichloropropene are not well-documented. However, for 1,2,3-Trichloropropane, the reaction coordinate diagrams suggest that β-elimination to allyl chloride followed by hydrogenolysis to propene is the thermodynamically favored pathway4.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,3-Trichloropropene are not readily available in the literature. However, related compounds like 1,2,3-Trichloropropane are colorless to straw-colored liquids with a molecular weight of 147.43 g/mol, a melting point of -14.7°C, a boiling point of 156.8°C, and a specific gravity of 1.3889 g/cm39.科学研究应用

分子结构和构象

已经研究了1,3,3-三氯丙烯的气相分子结构,表明了特定的分子构象。这项研究利用电子衍射来确定结构,提供了有关该化合物的几何参数和分子构象的见解(Shen, 1989)。

反应和转化

在不同条件下对1,1,1-三氯丙烯进行溴化会产生不同的产物,说明了该化合物在强极性介质中的反应性以及在非极性介质中的转化(Nesmeianov et al., 1958)。1,3-二氯丙烯与氢硫化物种的相互作用在农业应用中展示了亲核取代过程,导致相应巯基的形成,并突显了这类反应的环境影响(Zheng et al., 2006)。

环境监测和影响

在欧盟各国进行的关于1,3-二氯丙烯及其代谢物的地下水监测研究显示了地下水的可忽略污染,表明在特定条件下的低环境影响(Terry et al., 2008)。然而,在硫含肥料和其他农业实践的综合应用中考虑减少硫化物种的影响是至关重要的。

自由基重排和二聚

对3,3,3-三氯丙烯的自由基二聚和随后的重排研究揭示了特定二聚体的形成,为了解该化合物的行为和在化学合成中的潜在应用提供了见解(Kost et al., 1962)。

安全和危害

The safety and hazards associated with 1,3,3-Trichloropropene are not well-documented. However, 1,2,3-Trichloropropane is a suspected human carcinogen and is a widespread contaminant that leaches into groundwater, where it persists1011.

未来方向

The future directions for the study and use of 1,3,3-Trichloropropene are not well-documented. However, for 1,2,3-Trichloropropane, there is a need for more research into treatment processes that degrade the compound, as it is recalcitrant to degradation by most pathways under most conditions4. There is also a need for more knowledge about the extent of 1,2,3-Trichloropropane contamination, as it is currently documented in at least nine countries on three continents, but there is little information about the rest of the world12.

属性

IUPAC Name |

1,3,3-trichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMZDLNSWZGRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trichloropropene | |

CAS RN |

26556-03-6 | |

| Record name | 1,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26556-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

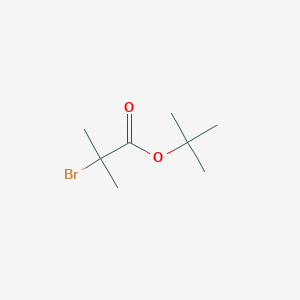

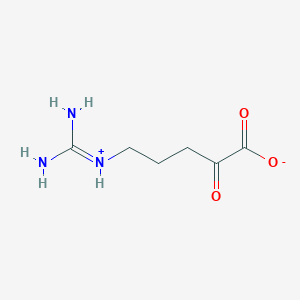

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

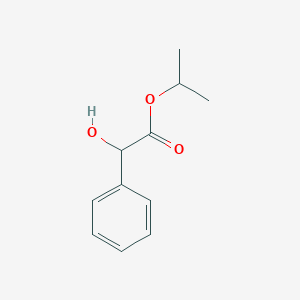

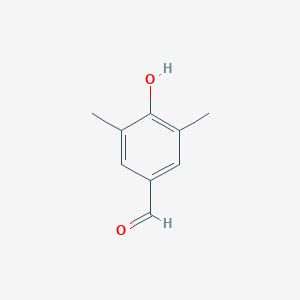

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)